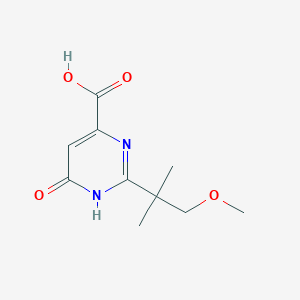
1,6-Dihydro-2-(2-methoxy-1,1-dimethylethyl)-6-oxo-4-pyrimidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a carboxylic acid group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable pyrimidine precursor with a methoxy-substituted alkylating agent under controlled conditions. The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction mixture is then subjected to purification processes, such as crystallization or chromatography, to isolate the pure compound. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-2-propanol: A solvent used in various industrial applications.
Propylene glycol methyl ether acetate: Used in inks, coatings, and cleaners.
Methoxypropane: Once used as a general anesthetic.
Uniqueness
2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific structure, which includes a pyrimidine ring and a methoxy-substituted alkyl group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C10H14N2O4 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2-(1-methoxy-2-methylpropan-2-yl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,5-16-3)9-11-6(8(14)15)4-7(13)12-9/h4H,5H2,1-3H3,(H,14,15)(H,11,12,13) |
Clé InChI |
BJNAYWPIXOSOIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC)C1=NC(=CC(=O)N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13636630.png)

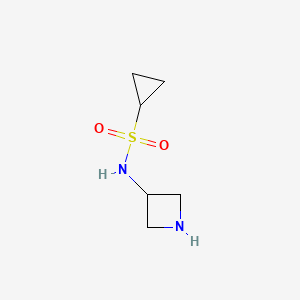


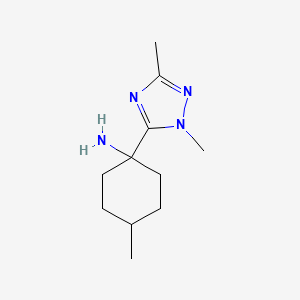

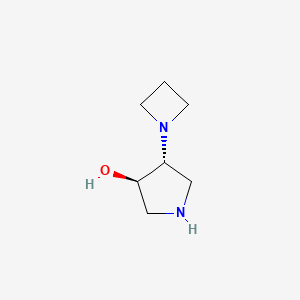

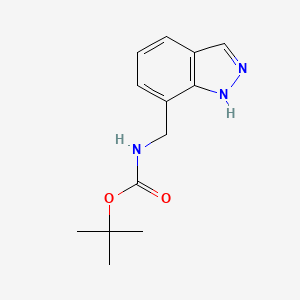
![Dimethyl({[4-(trifluoromethyl)phenyl]imino})-lambda6-sulfanone](/img/structure/B13636687.png)
